



Application Notes and Protocols for Pre-targeted Imaging using Cy5-PEG8-Tetrazine

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Compound of Interest		
Compound Name:	Cy5-PEG8-Tetrazin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted imaging is a powerful, multi-step strategy designed to enhance the signal-to-background ratio in molecular imaging, thereby improving sensitivity and reducing off-target effects. This approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent.[1] First, a targeting moiety, such as a monoclonal antibody modified with a bioorthogonal handle (e.g., trans-cyclooctene or TCO), is administered. This primary agent is allowed to accumulate at the target site and clear from circulation. Subsequently, a small, fast-clearing imaging probe carrying the complementary bioorthogonal reactor (e.g., tetrazine) is injected. The ensuing rapid and specific in vivo "click" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leads to the accumulation of the imaging agent at the target site.[2][3]

This method offers several advantages over conventional direct imaging, including the use of short-lived radioisotopes or, in this case, fluorophores with rapidly clearing probes, which minimizes radiation exposure and background signal.[3] The exceptional kinetics and biocompatibility of the tetrazine-TCO ligation make it an ideal choice for in vivo applications.[4]

This document provides detailed application notes and protocols for pre-targeted imaging using **Cy5-PEG8-Tetrazin**e, a fluorescent probe for near-infrared (NIR) imaging.



Physicochemical Properties of Cy5-PEG8-Tetrazine

Property	Value	Reference
Fluorophore	Cyanine 5 (Cy5)	[5]
Linker	8-unit polyethylene glycol (PEG8)	General Knowledge
Reactive Group	Tetrazine	[4]
Excitation Max (λex)	~650 nm	[6]
Emission Max (λem)	~670 nm	[6]
Appearance	Dark solid	General Knowledge
Solubility	Soluble in aqueous buffers and organic solvents like DMSO	General Knowledge
Storage	Store at -20°C, protected from light and moisture	General Knowledge

Experimental Protocols

Protocol 1: Conjugation of Targeting Antibody with TCO-NHS Ester

This protocol describes the modification of a targeting antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester for subsequent in vivo reaction with **Cy5-PEG8-Tetrazine**.

Materials:

- Targeting antibody (e.g., anti-HER2 mAb)
- TCO-PEG4-NHS ester (or similar TCO-NHS ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4



- Sodium Bicarbonate (NaHCO3) buffer, 1M, pH 8.5
- Tris buffer, 1M, pH 8.0
- Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
- Amicon Ultra centrifugal filters (30K MWCO)
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- Antibody Preparation:
 - If the antibody solution contains preservatives like sodium azide or BSA, it must be purified.
 - Buffer exchange the antibody into PBS (pH 7.4) using an Amicon Ultra centrifugal filter.
 - Concentrate the antibody to 1-5 mg/mL.
 - Determine the antibody concentration using a spectrophotometer by measuring absorbance at 280 nm.
- TCO-NHS Ester Conjugation:
 - Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.
 - Add a 10-fold molar excess of the TCO-NHS ester solution to the antibody solution.
 - Adjust the pH of the reaction mixture to 8.5 with 1M NaHCO3.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light. [7][8]
- Quenching and Purification:
 - Quench the reaction by adding 1M Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]



- Remove excess, unreacted TCO-NHS ester using a spin desalting column. Follow the manufacturer's instructions for equilibration and sample loading.[7]
- Further purify and concentrate the TCO-conjugated antibody using an Amicon Ultra centrifugal filter.
- Characterization:
 - Determine the final concentration of the TCO-conjugated antibody using a spectrophotometer at 280 nm.
 - The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by mass spectrometry (MALDI-TOF).[9]

Protocol 2: In Vivo Pre-targeted Fluorescence Imaging

This protocol outlines the two-step in vivo imaging procedure in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenografts of a HER2-positive cancer cell line)
- TCO-conjugated targeting antibody (from Protocol 1)
- Cy5-PEG8-Tetrazine
- Sterile PBS
- In vivo fluorescence imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane.
 - Acquire a baseline fluorescence image of the mouse before injection.



- Step 1: Administration of TCO-Antibody:
 - Administer the TCO-conjugated antibody (e.g., 0.1 mg) intravenously (i.v.) via the tail vein.
 [10]
 - Allow the antibody to accumulate at the tumor site and clear from circulation. This "pre-targeting" interval is typically 24-72 hours, depending on the antibody's pharmacokinetics.
 [9]
- Step 2: Administration of Cy5-PEG8-Tetrazine:
 - After the pre-targeting interval, anesthetize the mouse again.
 - Administer Cy5-PEG8-Tetrazine (e.g., in a 1:1 or 2:1 molar ratio to the antibody)
 intravenously.[10]
- Fluorescence Imaging:
 - Perform whole-body fluorescence imaging at various time points post-injection of the Cy5-PEG8-Tetrazine (e.g., 1, 4, 8, and 24 hours).
 - Use an appropriate filter set for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[6]
 - Maintain consistent imaging parameters (exposure time, binning, field of view) for all animals and time points.
- Ex Vivo Biodistribution (Optional but Recommended):
 - At the final time point, euthanize the mouse.
 - Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
 - Image the excised tissues using the fluorescence imaging system to quantify the biodistribution of the fluorescent signal.

Protocol 3: Quantitative Analysis of Imaging Data



This protocol describes the process for quantifying fluorescence intensity from in vivo and ex vivo images.

Materials:

Image analysis software (e.g., Living Image, ImageJ)

Procedure:

- Region of Interest (ROI) Analysis:
 - Open the acquired fluorescence images in the analysis software.
 - Draw ROIs around the tumor and a non-target tissue area (e.g., muscle) in the in vivo images.
 - For ex vivo images, draw ROIs around each excised organ and the tumor.
 - Measure the average fluorescence intensity (in radiant efficiency or photons/second) for each ROI.
- Tumor-to-Background Ratio (TBR) Calculation:
 - Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the non-target tissue ROI.
- Ex Vivo Biodistribution Quantification:
 - The fluorescence intensity from the excised organs can be expressed as a percentage of the injected dose per gram of tissue (%ID/g). This requires a calibration curve of the Cy5-PEG8-Tetrazine fluorescence intensity versus concentration.
 - Alternatively, the data can be presented as relative fluorescence units per gram of tissue.

Data Presentation Quantitative Biodistribution Data



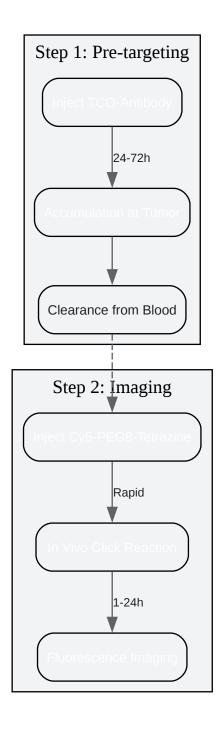
The following table presents representative biodistribution data for a Cy5.5-labeled nanoparticle in tumor-bearing mice 24 hours post-injection. This data is illustrative of the type of results that can be obtained from a pre-targeted imaging study with a Cy5-based probe.

Organ	Mean Fluorescence Intensity (%ID/g) ± SD
Tumor	10.5 ± 2.1
Liver	4.2 ± 0.8
Kidneys	2.5 ± 0.5
Spleen	1.8 ± 0.4
Lungs	1.1 ± 0.3
Heart	0.8 ± 0.2
Muscle	0.5 ± 0.1

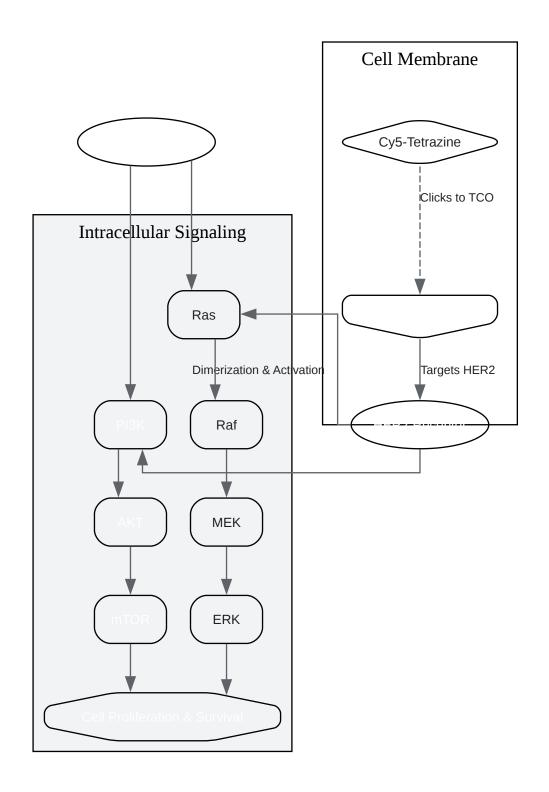
Note: This data is adapted from a study using a directly conjugated Cy5.5-nanoparticle and is for illustrative purposes. Actual biodistribution will vary depending on the targeting antibody, tumor model, and specific pre-targeting conditions.[11][12]

Visualizations Pre-targeted Imaging Workflow









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